molecular formula C14H19N3O3 B2376843 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034396-60-4

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2376843
CAS RN: 2034396-60-4
M. Wt: 277.324
InChI Key: ADFPUAAGDMNKFR-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethoxyethyl group, and a dimethylfuran group. The pyrazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring might contribute to its stability and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Chemical Synthesis : The compound has been used in chemical synthesis, as seen in the synthesis of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives for potential anticancer applications. These syntheses involve various condensation reactions and have been supported by X-ray crystallographic data (Hassan, Hafez, Osman, & Ali, 2015).

  • Chemical Reactions : In the study of chemical reactions, the compound has been involved in reactions like the ANRORC rearrangement and N-formylation, leading to the formation of various pyrazole derivatives (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).

Pharmacological Research

  • Anticancer Research : The compound has shown significance in anticancer research. Derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]oxazin-4-one, synthesized from it, have been tested for their efficacy against various cancer cell lines, indicating potential as anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).

  • Cytotoxic Activity : Several studies have focused on the cytotoxic activity of compounds derived from this chemical, particularly against leukemia and carcinoma cell lines, thereby contributing to cancer therapy research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Agrochemical Research

  • Nematocidal Activity : In agrochemical research, derivatives of the compound have been tested for their nematocidal activity, indicating potential applications in agriculture and pest control (Zhao, Xing, Xu, Peng, & Liu, 2017).

Material Science

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, given the known biological activity of many pyrazole derivatives .

properties

IUPAC Name

2,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11-10-13(12(2)20-11)14(18)15-5-8-19-9-7-17-6-3-4-16-17/h3-4,6,10H,5,7-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPUAAGDMNKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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